2E,4Z-Heptadien-1-ol
Description
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2E,4Z)-hepta-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3-,6-5+ |
InChI Key |
MDRZSADXFOPYOC-DNVGVPOPSA-N |
SMILES |
CCC=CC=CCO |
Isomeric SMILES |
CC/C=C\C=C\CO |
Canonical SMILES |
CCC=CC=CCO |
Synonyms |
(2E,4Z)-2,4-heptadien-1-ol 2,4-heptadien-1-ol |
Origin of Product |
United States |
Scientific Research Applications
Insect Behavior Modification
2E,4Z-Heptadien-1-ol has been identified as a component of aggregation pheromones in certain insect species, notably the Diorhabda carinulata (the tamarisk beetle). Research indicates that this compound plays a crucial role in attracting both male and female beetles, enhancing their mating success and population establishment.
Case Study : A study demonstrated that beetles subjected to a pre-release protocol emitted significantly less this compound compared to control groups. The control group emitted an average of 18.2 ng/hr while the pre-release group emitted only 2.6 ng/hr, indicating the importance of this compound in natural behavioral patterns .
| Condition | Emission Rate (ng/hr) |
|---|---|
| Control | 18.2 |
| Pre-release Protocol | 2.6 |
Herbivore-Induced Plant Volatiles
The compound is also released by plants in response to herbivore damage, acting as a signal to attract natural predators of herbivores. This ecological function can be harnessed for pest management strategies in agriculture.
Pest Management
Due to its role as an attractant for beneficial insects, this compound can be utilized in integrated pest management (IPM) systems. By enhancing the presence of natural predators through targeted release of this compound, farmers can reduce reliance on chemical pesticides.
Case Study : In controlled experiments, the application of synthetic this compound increased the visitation rates of predatory insects to infested crops by over 40% compared to untreated areas .
Intermediate in Organic Synthesis
In organic chemistry, this compound serves as a key intermediate in the synthesis of various pheromones and other biologically active compounds. Its unique structure allows for further functionalization and transformation into more complex molecules.
Example Reaction Pathway :
The synthesis of grapevine moth sex pheromone involves using this compound as a precursor. Various synthetic routes have been explored to optimize yield and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The terminal hydroxyl group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0°C → RT | 2E,4Z-Heptadienal | 78% | |
| KMnO₄/H₂SO₄ | Aqueous acidic, 50°C | (2E,4Z)-Heptadienoic acid | 65% |
-
Selective oxidation to the aldehyde (PCC) preserves the conjugated diene system, while stronger oxidants like KMnO₄ cleave double bonds to form carboxylic acids .
Reduction Reactions
The conjugated diene system and triple bond (in analogs like 2E,4E-Heptadien-6-yn-1-ol) are targets for reduction:
| Reagent | Target Site | Product | Stereochemistry | Source |
|---|---|---|---|---|
| H₂/Pd-C | C=C bonds | Heptan-1-ol | Partial saturation | |
| LiAlH₄ | Terminal alkyne | 2E,4E-Heptadien-1-ol | Retention of E,Z |
-
Catalytic hydrogenation under mild conditions selectively reduces triple bonds while preserving double-bond geometry.
Substitution and Functionalization
The hydroxyl group participates in nucleophilic substitution:
| Reagent | Product | Application | Key Condition | Source |
|---|---|---|---|---|
| SOCl₂ | 2E,4Z-Heptadien-1-yl chloride | Intermediate for esters | Anhydrous ether | |
| Ac₂O/Pyridine | Acetylated derivative | Stabilization for storage | RT, 12 hr |
-
Thionyl chloride converts the hydroxyl group to a chloride, enabling further cross-coupling reactions .
Cycloaddition and Coupling Reactions
The conjugated diene system participates in Diels-Alder and cross-coupling reactions:
| Reaction Type | Reagent/Partner | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Bicyclic adduct | Endo preference | |
| Cadiot-Chodkiewicz coupling | Propargyl bromide | Enyne derivative | E,Z-configuration |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 2E,4Z-Heptadien-1-ol with analogous fatty alcohols and derivatives:
| Common Name | Systematic Name | Formula | Mass (Da) | Double Bonds | Functional Groups | Key Features |
|---|---|---|---|---|---|---|
| This compound | (2E,4Z)-2,4-Heptadien-1-ol | C₇H₁₂O | 112.09 | 2 (conjugated) | -OH, conjugated diene | High reactivity due to conjugation |
| Hexan-1-ol | Hexan-1-ol | C₆H₁₄O | 102.10 | 0 | -OH | Saturated, shorter chain |
| n-Heptanol | Heptan-1-ol | C₇H₁₆O | 116.12 | 0 | -OH | Fully saturated analog |
| 2,4-Dimethyl-5-hepten-1-ol | 2,4-Dimethyl-5-hepten-1-ol | C₉H₁₈O | 142.14 | 1 (isolated) | -OH, branched chain | Branched structure affects solubility |
| 9Z,12E-Tetradecadien-1-ol acetate | (9Z,12E)-9,12-Tetradecadien-1-ol acetate | C₁₆H₂₈O₂ | 270.41 | 2 (non-conjugated) | -OAc, diene | Long-chain ester derivative |
Key Observations :
- Chain Length and Branching : Branched analogs like 2,4-Dimethyl-5-hepten-1-ol exhibit higher molecular mass (142.14 Da) and altered solubility due to steric hindrance .
- Functional Groups : The hydroxyl group in This compound increases polarity compared to its acetate derivatives (e.g., 9Z,12E-Tetradecadien-1-ol acetate), which are less polar and more volatile .
Physicochemical Properties
- Boiling Points: Conjugated dienes generally have lower boiling points than saturated alcohols of similar chain length due to reduced molecular surface area for van der Waals interactions.
- Stability : The conjugated diene system in This compound may confer resonance stabilization, reducing susceptibility to oxidation compared to isolated dienes .
Q & A
Q. What are the optimal synthetic routes for 2E,4Z-Heptadien-1-ol, and how can stereochemical purity be ensured?
Methodological Answer:
- Stereoselective synthesis often employs catalytic asymmetric methods, such as organocatalysts or transition-metal complexes, to control double-bond geometry. For example, allylic alcohol isomerization using palladium catalysts can selectively generate the 2E,4Z configuration .
- Purity validation requires gas chromatography (GC) with polar capillary columns (e.g., DB-Wax) to resolve stereoisomers, coupled with mass spectrometry (MS) for structural confirmation. Retention indices (RI) should match reference data from databases like NIST Chemistry WebBook .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?
Methodological Answer:
- NMR (1H and 13C) : Key signals include vinyl proton coupling patterns (e.g., J2E,4Z ≈ 10–15 Hz) and carbon chemical shifts for conjugated dienols (δ ~115–125 ppm for sp² carbons). Deuterated solvents must be rigorously dried to avoid water peaks .
- IR spectroscopy : Hydroxyl stretching (~3200–3600 cm⁻¹) and conjugated C=C stretches (~1600–1650 cm⁻¹) confirm functional groups. ATR-FTIR with baseline correction minimizes interference from moisture .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure mitigation : Use fume hoods, nitrile gloves, and protective eyewear. The compound’s irritant properties (similar to Appendix F in ) necessitate immediate flushing with water for skin/eye contact .
- Waste disposal : Follow EPA guidelines for α,β-unsaturated alcohols—neutralize with dilute base before disposal to prevent polymerization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions, and what experimental validations are required?
Methodological Answer:
- DFT calculations : Optimize transition states for diene-dienophile interactions using software like Gaussian. HOMO-LUMO energy gaps predict regioselectivity .
- Experimental validation : Conduct kinetic studies under varying temperatures (e.g., 25–80°C) and monitor reaction progress via HPLC. Compare computed activation energies (ΔG‡) with experimental Arrhenius plots .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-analysis : Use PRISMA guidelines to assess bias in literature. Factors like solvent choice (e.g., DMSO vs. ethanol) or impurity profiles (e.g., isomer contamination) may explain variability .
- Standardized assays : Replicate key studies with rigorous controls (e.g., double-blind design) and report purity thresholds (e.g., ≥95% by GC-MS). Use positive controls (e.g., known antioxidants) to calibrate bioactivity measurements .
Q. How do solvent polarity and pH influence the stability of this compound, and what degradation products form?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffered solutions (pH 3–10) at 40°C for 28 days. Monitor degradation via LC-MS; acidic conditions may promote hydration to heptadienediols, while alkaline media induce oxidation .
- Kinetic modeling : Apply first-order decay models to predict shelf-life. Activation energy (Ea) calculations from Arrhenius plots guide storage recommendations (e.g., inert atmosphere, −20°C) .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?
Methodological Answer:
- Dose-response modeling : Fit data to Hill or log-logistic equations using software like GraphPad Prism. Calculate EC50/LC50 with 95% confidence intervals .
- Multivariate analysis : PCA or PLS-DA identifies confounding variables (e.g., cell line variability, batch effects). Cross-validation (k-fold) ensures model robustness .
Methodological Notes
- Reproducibility : Document experimental parameters (e.g., column phase: DB-Wax, carrier gas: He) per guidelines to enable replication .
- Data presentation : Use APA-style tables for spectral data and kinetic results, aligning with standards for clarity .
- Ethical compliance : Adhere to institutional review protocols for bioactivity studies, as outlined in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
